molecular formula C21H30N2O2 B2753843 (4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2320221-50-7

(4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2753843
CAS No.: 2320221-50-7
M. Wt: 342.483
InChI Key: RKSXGSSEQMNWGV-UHFFFAOYSA-N
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Description

(4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic compound with a unique structure that combines a diazepane ring, a cyclobutyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the diazepane ring through a cyclization reaction involving a suitable diamine and a dihalide. The cyclobutyl group can be introduced via a Grignard reaction or a similar organometallic coupling process. The tetrahydropyran ring is often formed through an intramolecular cyclization reaction of a suitable hydroxy ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of (4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-cyclobutyl-1,4-diazepan-1-yl)(4-(1-hydroxy-propyl)-phenyl)methanone
  • (4-cyclobutyl-1,4-diazepan-1-yl)(4-(1-methyl-ethyl)-phenyl)methanone
  • (4-cyclobutyl-1,4-diazepan-1-yl)(4-(1-ethyl)-phenyl)methanone

Uniqueness

Compared to similar compounds, (4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone stands out due to its unique combination of structural features. The presence of both a diazepane ring and a tetrahydropyran ring in the same molecule provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c24-20(23-13-5-12-22(14-15-23)19-8-4-9-19)21(10-16-25-17-11-21)18-6-2-1-3-7-18/h1-3,6-7,19H,4-5,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSXGSSEQMNWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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